molecular formula C27H18N2O6 B11685829 2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11685829
M. Wt: 466.4 g/mol
InChI Key: AZERGANIYUASDV-UHFFFAOYSA-N
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Description

2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a nitrophenoxy group is introduced to the isoindole core. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitrophenoxy group may interact with cellular proteins, affecting signal transduction pathways and leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of phenoxy and nitrophenoxy groups attached to the isoindole core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H18N2O6

Molecular Weight

466.4 g/mol

IUPAC Name

2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C27H18N2O6/c1-17-4-2-6-21(14-17)34-20-10-8-18(9-11-20)28-26(30)24-13-12-23(16-25(24)27(28)31)35-22-7-3-5-19(15-22)29(32)33/h2-16H,1H3

InChI Key

AZERGANIYUASDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

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